molecular formula C10H5F3O2 B13646260 3-(2-(Trifluoromethyl)phenyl)propiolic acid

3-(2-(Trifluoromethyl)phenyl)propiolic acid

Cat. No.: B13646260
M. Wt: 214.14 g/mol
InChI Key: FLVZIGGVBAYIAS-UHFFFAOYSA-N
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Description

3-(2-(Trifluoromethyl)phenyl)propiolic acid is an organic compound with the molecular formula C10H5F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propiolic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Trifluoromethyl)phenyl)propiolic acid can be achieved through several methods. One common approach involves the copper-mediated decarboxylative trifluoromethylation of propiolic acids. This method provides an efficient route to prepare α-trifluoromethyl ketones from propiolic acids, with water playing a significant role as a reactant in the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply. The copper-mediated decarboxylative trifluoromethylation method mentioned earlier could be adapted for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Trifluoromethyl)phenyl)propiolic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the propiolic acid moiety into other functional groups.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(2-(Trifluoromethyl)phenyl)propiolic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(2-(Trifluoromethyl)phenyl)propiolic acid exerts its effects depends on its specific application. In general, the trifluoromethyl group can influence the compound’s reactivity and interactions with molecular targets. The exact molecular targets and pathways involved would vary based on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(Trifluoromethyl)phenyl)propiolic acid is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and potential applications. The presence of the propiolic acid moiety also adds to its distinctiveness, offering a range of possible chemical transformations.

Properties

Molecular Formula

C10H5F3O2

Molecular Weight

214.14 g/mol

IUPAC Name

3-[2-(trifluoromethyl)phenyl]prop-2-ynoic acid

InChI

InChI=1S/C10H5F3O2/c11-10(12,13)8-4-2-1-3-7(8)5-6-9(14)15/h1-4H,(H,14,15)

InChI Key

FLVZIGGVBAYIAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC(=O)O)C(F)(F)F

Origin of Product

United States

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